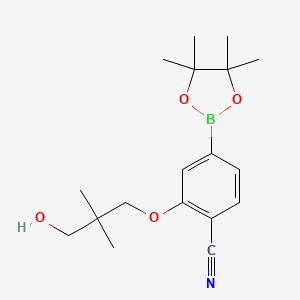
2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C18H26BNO4 and its molecular weight is 331.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with the CAS number 2490666-02-7 and molecular formula C18H26BNO4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 331.2 g/mol
- Chemical Structure : The compound features a benzonitrile core substituted with a dioxaborolane moiety and a hydroxylated branched alkyl chain.
The biological activity of this compound is linked to its ability to modulate cellular processes through interaction with specific biological targets. Preliminary studies suggest that it may influence pathways related to:
- Endoplasmic Reticulum Stress : The compound exhibits properties akin to chemical chaperones that help maintain protein homeostasis under stress conditions. This is particularly relevant in the context of diseases characterized by protein misfolding and aggregation.
Research Findings
-
Vascular Remodeling and Hypertension
- A study investigated the effects of related compounds on vascular smooth muscle cells (VSMCs) under angiotensin II (AngII) stimulation. It was found that chemical chaperones like 3-hydroxy-2-naphthoic acid (3HNA), which shares structural similarities with the target compound, prevented vascular remodeling and hypertension in mice models by inhibiting protein synthesis and the unfolded protein response (UPR) markers in VSMCs .
-
In vitro Studies
- In cultured cells, compounds similar to this compound demonstrated the ability to reduce inflammation and fibrosis markers. These findings suggest potential applications in treating cardiovascular diseases where chronic inflammation is a contributing factor.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds with similar structures:
特性
IUPAC Name |
2-(3-hydroxy-2,2-dimethylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-16(2,11-21)12-22-15-9-14(8-7-13(15)10-20)19-23-17(3,4)18(5,6)24-19/h7-9,21H,11-12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPRNVIJPREAFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














